molecular formula C9H9BrF2N2 B1411691 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine CAS No. 1707391-20-5

3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine

Cat. No.: B1411691
CAS No.: 1707391-20-5
M. Wt: 263.08 g/mol
InChI Key: DGFIDLKMKAUELB-UHFFFAOYSA-N
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Description

3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine is a chemical compound with the molecular formula C9H9BrF2N2 and a molecular weight of 263.08 g/mol This compound features a pyridine ring substituted with a bromine atom at the third position and a 3,3-difluoropyrrolidin-1-yl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-nitropyridine and 3,3-difluoropyrrolidine.

    Nucleophilic Substitution: The nitro group in 2-bromo-3-nitropyridine is reduced to an amino group, which then undergoes nucleophilic substitution with 3,3-difluoropyrrolidine under basic conditions.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3) are often used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents like THF or DMF.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine exerts its effects depends on its specific application:

    Molecular Targets: The compound may interact with various molecular targets, such as enzymes, receptors, or ion channels, depending on its structure and functional groups.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-fluoropyridine: Similar structure but with a single fluorine atom.

    3-Bromo-2-(pyrrolidin-1-yl)pyridine: Lacks the difluoro substitution on the pyrrolidine ring.

    2-Bromo-3-chloropyridine: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine is unique due to the presence of the 3,3-difluoropyrrolidin-1-yl group, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2N2/c10-7-2-1-4-13-8(7)14-5-3-9(11,12)6-14/h1-2,4H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFIDLKMKAUELB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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